molecular formula C12H14O3S B8587983 1-(p-Tosyloxy)-2-pentyne

1-(p-Tosyloxy)-2-pentyne

Cat. No. B8587983
M. Wt: 238.30 g/mol
InChI Key: VLHQNZIPSBLCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tosyloxy)-2-pentyne is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.30 g/mol. The purity is usually 95%.
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properties

Product Name

1-(p-Tosyloxy)-2-pentyne

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

pent-2-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h6-9H,3,10H2,1-2H3

InChI Key

VLHQNZIPSBLCKM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-pentyn-1-ol (8.40 g, 100 mmol) in THF (60 mL) was treated with p-toluenesulfonyl chloride (23.9 g, 125 mmol) at -10° C., followed by pulverized KOH (11.3 g, 200 mmol) without allowing the temperature to exceed -5° C. After 1.5 hours of stirring at -10° C., 50 mL of saturated brine was added and the product extracted into CH2Cl2. The product, 2-pentyn-1-yl p-toluenesulphonate (2), was isolated by flash chromatography (18.17 g 76.4% yield). 1H NMR (200 MHz) δ: 7.81 (d, J=8.4 Hz, 2H, arom. CH), 7.33 (d, J=7.9 Hz, 2H, arom. CH), 4.68 (t, J=2.2, 2.2 Hz, 2H, CH2O-1), 2.44 (s, 3H, arom. CH3), 2.13 (tq, J=2.2, 2.2, 2.2, 7.5, 7.5 Hz, 2H, CH2 -4), 1.00 (t, J=7.5, 7.5 Hz, 3H, CH3 -5).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-Pentyn-1-ol (60 g, 0.71 mol) in THF (420 mL) cooled to −5° C., tosyl chloride (142.9 g, 0.75 mol) and KOH (79.9 g, 1.42 mol) were added and the reaction mixture was stirred at room temperature for 1 h. After completion of starting material, the reaction mixture was extracted with ethyl acetate (300 mL×2), washed with water (100 mL×2), brine (50 mL×2) and dried over Na2SO4. The combined organic extracts were evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (100-200 mesh silica gel, 20% EtOAc-hexane) to furnish pent-2-ynyl 4-methylbenzenesulfonate (110 g, 64%) as a light red liquid.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
142.9 g
Type
reactant
Reaction Step Two
Name
Quantity
79.9 g
Type
reactant
Reaction Step Two

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